Interplanar Ring Alignment: Benzimidazole (1.3°–5.4°) vs. Benzothiazole (1.9°) Analog Crystal Structures
The target compound crystallizes with two independent molecules showing interplanar alignment angles of 1.3(1)° and 5.4(1)° between the benzimidazole and pyrimidine rings, stabilized by intramolecular N—H⋯N hydrogen bonds [1]. In contrast, the direct benzothiazole analog N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine exhibits a single interplanar dihedral angle of 1.9(1)°, and lacks the intramolecular N—H⋯N hydrogen bond because the benzothiazole sulfur replaces the NH donor [2]. The benzimidazole compound forms centrosymmetric hydrogen-bonded dimers via the amino linker N—H⋯N(pyrimidine) interaction, while the benzothiazole analog forms analogous dimers but with systematically different hydrogen-bond metrics [2].
| Evidence Dimension | Interplanar ring alignment angle and hydrogen-bonding topology |
|---|---|
| Target Compound Data | Two independent molecules with alignment angles of 1.3(1)° and 5.4(1)°; intramolecular N—H⋯N hydrogen bond present; centrosymmetric dimers via N—H⋯N(pyrimidine) |
| Comparator Or Baseline | N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine: single interplanar dihedral angle of 1.9(1)°; no intramolecular N—H⋯N hydrogen bond (S replaces NH); centrosymmetric dimers via N—H⋯N(pyrimidine) but with distinct bond distances |
| Quantified Difference | Alignment angles differ by up to 3.5° between two conformers of the benzimidazole compound and 1.9° for the benzothiazole analog; presence vs. absence of intramolecular N—H⋯N bond |
| Conditions | X-ray single-crystal diffraction at 295 K; Mo Kα radiation; triclinic system, space group P-1 for both compounds |
Why This Matters
Conformational preorganization and hydrogen-bonding capability directly influence molecular recognition, crystal packing, and suitability as a scaffold for target-based drug design; the benzimidazole NH donor provides an additional interaction point unavailable in the benzothiazole analog.
- [1] Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine. Acta Cryst. E, 67, o705–o706. View Source
- [2] Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Acta Cryst. E, 67, o2809. View Source
